2-(3-Formylphenyl)isonicotinate

Description

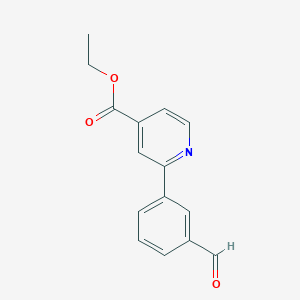

2-(3-Formylphenyl)isonicotinate is a pyridine-based ester featuring a formylphenyl substituent at the 2-position of the isonicotinate scaffold. This compound is of significant interest in organic synthesis due to the reactive aldehyde group, which enables diverse derivatization pathways, such as nucleophilic additions or condensations. Its structure combines the electron-withdrawing nature of the pyridine ring with the electrophilic character of the formyl group, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

ethyl 2-(3-formylphenyl)pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c1-2-19-15(18)13-6-7-16-14(9-13)12-5-3-4-11(8-12)10-17/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJDDMKWSLDCEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)C2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Formylphenyl)isonicotinate typically involves the reaction of 3-formylphenylboronic acid with isonicotinic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Formylphenyl)isonicotinate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 2-(3-Carboxyphenyl)isonicotinate.

Reduction: 2-(3-Hydroxyphenyl)isonicotinate.

Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-(3-Formylphenyl)isonicotinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 2-(3-Formylphenyl)isonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The isonicotinate moiety can interact with nicotinic acid receptors, potentially influencing metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following analysis compares 2-(3-Formylphenyl)isonicotinate with structurally related compounds, focusing on substituent effects, synthesis strategies, and physicochemical properties.

Substituent Diversity and Reactivity

a. Methyl 2-(2-aminothiazol-4-yl)isonicotinate (Compound 17, )

- Substituent: A 2-aminothiazole group replaces the formylphenyl moiety.

- Reactivity: The amino group enhances nucleophilicity, enabling participation in acylations (e.g., conversion to Compound 18 via benzoylation) .

- Applications : Thiazole derivatives are prevalent in antimicrobial and kinase inhibitor drug candidates.

b. Ethyl 2-(1-phenylethyl)isonicotinate (Compound 75, )

- Substituent : A phenylethyl group introduces steric bulk and lipophilicity.

- Synthesis : Prepared via NaF-mediated alkylation of ethylbenzene with ethyl isonicotinate (74% yield) .

- Key Difference : Unlike the formyl group in the target compound, the phenylethyl substituent lacks electrophilic sites, reducing reactivity toward nucleophiles.

c. Pentafluorophenyl 2-[4-(tert-butoxycarbonyl)-piperazin-1-yl]isonicotinate ()

- Substituent : A Boc-protected piperazine and pentafluorophenyl ester.

- Physicochemical Properties : Higher molecular weight (473.39 g/mol) and melting point (112–113°C) due to the bulky Boc group and fluorine atoms .

- Applications : Pentafluorophenyl esters are often used in peptide coupling reactions.

d. Methyl 2-(trifluoromethyl)isonicotinate ()

- Substituent : A trifluoromethyl group at the 2-position.

- Electronic Effects : The strong electron-withdrawing CF₃ group deactivates the pyridine ring, directing electrophilic substitutions to meta positions .

- Applications : Trifluoromethylated pyridines are common in agrochemicals due to enhanced metabolic stability.

Key Observations :

- Ester hydrolysis (e.g., Compound 19) is a common strategy to generate carboxylic acids, which are critical for metal coordination or salt formation.

- The target compound’s formyl group offers unique reactivity for Schiff base formation, unlike the inert CF₃ or phenylethyl groups in analogs.

Physicochemical and Structural Comparisons

Notable Trends:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.